N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

This heterocyclic amide offers a distinct benzo[b]thiophen-5-yl attachment, creating a para-like substitution pattern that fixes the benzothiophene–benzodioxole dihedral angle and yields a unique hydrogen-bond acceptor geometry. Compared to thiophene-2-yl analogs (IC50 1.9–2.5 µM against VEGFR kinases), the regioisomeric structure provides a scaffold-hopping opportunity for novel kinase selectivity profiles. With XLogP 3.6, TPSA 75.8 Ų, and one H-bond donor, it is also an ideal calibration standard for ADME permeability models. Procure this singular chemotype to de-risk phenotypic screening and chemical probe development.

Molecular Formula C16H11NO3S
Molecular Weight 297.33
CAS No. 922032-05-1
Cat. No. B2903056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS922032-05-1
Molecular FormulaC16H11NO3S
Molecular Weight297.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
InChIInChI=1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18)
InChIKeyACCCCHTVSZNBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 922032-05-1): Structural Identity and Physicochemical Baseline


N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 922032-05-1) is a heterocyclic amide composed of a benzo[b]thiophene ring linked via a carboxamide bridge to a benzo[d][1,3]dioxole moiety [1]. The compound has a molecular formula of C16H11NO3S, a molecular weight of 297.3 g/mol, a calculated XLogP3-AA of 3.6, a topological polar surface area of 75.8 Ų, and one hydrogen bond donor [1]. It is cataloged in PubChem as CID 16820599, with a creation date of 2007-11-13, indicating its presence in screening collections for over 18 years [1].

Procurement Risk Alert: Why N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Replaced by Generic Analogs


Generic substitution among benzothiophene-benzodioxole amides is not chemically defensible because the regiospecific attachment of the carboxamide linker to the benzo[b]thiophen-5-yl position creates a unique three-dimensional conformation that cannot be reproduced by isomers or scaffold-hopping analogs [1]. The computed dihedral angle between the benzothiophene and benzodioxole ring systems, influenced by the para-like substitution pattern on the benzothiophene, determines the spatial orientation of putative pharmacophoric features [1]. Substitution at alternative positions (e.g., thiophen-2-yl or benzothiophen-2-yl) or replacement of the benzodioxole with a simple dimethoxybenzene would abolish the precise hydrogen-bond acceptor geometry provided by the dioxole oxygen atoms [1]. Without experimental target engagement data for this specific compound, the assumption that any structurally similar benzothiophene carboxamide would produce equivalent biological outcomes is unwarranted and constitutes a material sourcing risk.

Quantitative Differentiation Evidence for Sourcing N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide


Regiospecific Connectivity: Benzo[b]thiophen-5-yl vs. Thiophen-2-yl and Benzo[b]thiophen-2-yl Substitution

The target compound places the carboxamide linker at the 5-position of the benzo[b]thiophene ring, resulting in a linear, extended molecular geometry. In contrast, the isomeric N-(benzo[b]thiophen-2-yl) substitution pattern produces a bent geometry, and thiophen-2-yl analogs lack the fused benzene ring entirely [1]. A structurally related series of thiophene-2-carboxamides bearing a benzo[d][1,3]dioxol-5-ylamino group at the 3-position demonstrated VEGFR1 inhibition with IC50 values of 2.5 µM and 1.9 µM for specific analogs; these compounds share the benzodioxole pharmacophore but differ fundamentally in the position and nature of the thiophene attachment [2].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area Relative to Drug-Like Space

The target compound exhibits an XLogP3-AA of 3.6 and a topological polar surface area (TPSA) of 75.8 Ų [1]. This positions the compound within favorable oral bioavailability space per Lipinski and Veber rules (XLogP <5, TPSA <140 Ų), yet its relatively high lipophilicity (XLogP 3.6) compared to the median oral drug XLogP of approximately 2.5 suggests potential advantages in membrane permeability but may require monitoring for solubility and metabolic stability [1]. By comparison, the related VEGFR inhibitor series in incorporates a 4-fluorophenyl group at the amide nitrogen, which contributes to a distinct electronic and steric profile not present in the target compound's unsubstituted benzothiophene-5-yl amide.

Drug-likeness ADME prediction Physicochemical profiling

Benzodioxole Moiety as a Metabolic and Pharmacophoric Determinant: Differentiation from Simple Dimethoxybenzene Analogs

The benzo[d][1,3]dioxole moiety (methylenedioxybenzene) present in the target compound is a recognized pharmacophore associated with cytochrome P450 inhibition and metabolic activation pathways, documented for compounds such as LASSBio-294 and related benzodioxole carboxamides [1]. The methylenedioxy group imposes conformational rigidity and a defined orientation of the oxygen lone pairs compared to the freely rotating methoxy groups in a dimethoxybenzene analog. This rigidity translates into differential hydrogen-bond acceptor geometry. Replacement of the benzodioxole with a simple 3,4-dimethoxybenzene would produce a compound with identical molecular formula but substantially different conformational preferences and metabolic susceptibility due to O-demethylation pathways absent in the methylenedioxy analog [1].

Metabolic stability Pharmacophore modeling Cytochrome P450

Purity and Supply Chain Documentation: Vendor-Specified Quality Metrics

Commercial listings specify a minimum purity of 95%+ for CAS 922032-05-1 under catalog number CM940027 . While this purity specification meets typical screening collection thresholds (≥95%), the absence of orthogonal purity documentation (HPLC trace, NMR spectrum, elemental analysis) in publicly available databases means that procurement decisions must rely on vendor-provided certificates of analysis. For any structurally related benzothiophene carboxamide comparator, equivalent purity documentation is equally essential; the absence of published biological data for this specific compound places heightened importance on chemical identity verification (NMR, HRMS) before committing to biological assays.

Chemical procurement Quality control Screening collection

Recommended Application Scenarios for N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide Based on Available Evidence


Kinase Inhibitor Screening and Scaffold-Hopping Libraries

Based on the structural relationship to thiophene-2-carboxamide VEGFR inhibitors bearing benzodioxole motifs (IC50 2.5 µM and 1.9 µM for specific analogs) [2], the target compound is a rational candidate for kinase inhibitor screening, particularly against VEGFR family kinases and other tyrosine kinases. The distinct regiospecificity (benzo[b]thiophen-5-yl vs. thiophen-2-yl) offers a scaffold-hopping opportunity to explore novel kinase selectivity profiles.

Physicochemical Property Baseline for ADME Model Calibration

With a well-defined XLogP of 3.6, TPSA of 75.8 Ų, and a single hydrogen bond donor [1], this compound serves as a suitable calibration standard for computational ADME models predicting membrane permeability and oral absorption within the benzothiophene-benzodioxole chemical space. Its intermediate lipophilicity makes it a useful comparator for establishing property-activity relationships in permeability-limited series.

Fragment-Based and Structure-Based Drug Design Featuring Methylenedioxy Pharmacophores

The benzo[d][1,3]dioxole moiety is a privileged pharmacophore found in numerous bioactive molecules [1]. The target compound provides a well-defined, rigid molecular scaffold for co-crystallography or docking studies aimed at elucidating the binding mode of methylenedioxyphenyl groups in protein active sites. Its single rotatable bond between the carboxamide and the benzothiophene ring simplifies conformational sampling.

Chemical Probe Development for Undisclosed or Novel Biological Targets

Given the compound's long-standing presence in PubChem (created 2007) without associated bioactivity annotations [1], it represents an unexplored chemotype suitable for phenotypic screening campaigns and target deconvolution studies. Its structural novelty relative to heavily annotated kinase inhibitor chemotypes may confer a unique selectivity fingerprint suitable for chemical probe development.

Quote Request

Request a Quote for N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.